(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a 4-oxoazepane-1-carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate typically involves the reaction of fluorenylmethanol with 4-oxoazepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with aromatic systems, while the 4-oxoazepane-1-carboxylate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate: Unique due to its combination of fluorenyl and 4-oxoazepane-1-carboxylate moieties.
Fluorenylmethanol: Lacks the 4-oxoazepane-1-carboxylate group, making it less versatile in certain reactions.
4-Oxoazepane-1-carboxylic acid: Lacks the fluorenyl group, limiting its applications in aromatic interactions
Uniqueness
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEPXWYMGAQBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363867 |
Source
|
Record name | 1-Fmoc-4-oxoazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-53-9 |
Source
|
Record name | 1-Fmoc-4-oxoazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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